molecular formula C15H15ClN2O2S2 B2725730 2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892978-56-2

2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2725730
CAS No.: 892978-56-2
M. Wt: 354.87
InChI Key: FUQOARYVFPXQHU-UHFFFAOYSA-N
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Description

2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For the specific compound , the synthesis might involve the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some thiophene derivatives act as inhibitors of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chlorothiophene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structure, which combines the thiophene ring with a benzo[b]thiophene moiety. This unique structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives .

Properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S2/c1-17-14(20)12-8-4-2-3-5-9(8)22-15(12)18-13(19)10-6-7-11(16)21-10/h6-7H,2-5H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOARYVFPXQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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